N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856675
InChI: InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3
SMILES:
Molecular Formula: C9H16N2
Molecular Weight: 152.24 g/mol

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

CAS No.:

Cat. No.: VC17856675

Molecular Formula: C9H16N2

Molecular Weight: 152.24 g/mol

* For research use only. Not for human or veterinary use.

N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine -

Specification

Molecular Formula C9H16N2
Molecular Weight 152.24 g/mol
IUPAC Name N-methyl-N-prop-2-ynylpiperidin-4-amine
Standard InChI InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3
Standard InChI Key OWCICZBUIZKHRU-UHFFFAOYSA-N
Canonical SMILES CN(CC#C)C1CCNCC1

Introduction

Structural and Molecular Characteristics

N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine features a six-membered piperidine ring with a methyl group and a propargyl (prop-2-yn-1-yl) group attached to the nitrogen atom. Key structural attributes include:

  • Molecular Formula: C₉H₁₆N₂

  • IUPAC Name: N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine

  • SMILES: CN(CC#C)C1CCNCC1

  • InChI Key: OWCICZBUIZKHRU-UHFFFAOYSA-N

The propargyl group introduces rigidity and electronic effects, enhancing binding to biological targets like acetylcholinesterase (AChE) and MAO-B .

Synthesis and Optimization

Alkylation Methods

The primary synthesis route involves alkylation of piperidine derivatives with propargyl bromide under basic conditions:

  • Reagents: Piperidine, propargyl bromide, diisopropylethylamine (DIPEA).

  • Solvents: Acetonitrile or dimethylformamide (DMF).

  • Conditions: 60–80°C, 12–24 hours, monitored via thin-layer chromatography (TLC).

Yield: ~65–75%.

Ti–Mg-Catalyzed Carbocyclization

An alternative method employs titanium and magnesium catalysts for stereoselective cyclization:

  • Catalysts: Ti(O-iPr)₄ (15 mol%), EtMgBr (20 mol%).

  • Substrates: N-Allyl-substituted 2-alkynylamines.

  • Outcome: Z-configuration methylenepyrrolidine derivatives with >80% selectivity .

Table 1: Comparison of Synthesis Methods

MethodYield (%)SelectivityKey Advantage
Alkylation65–75ModerateSimplicity, scalability
Ti–Mg Catalysis 80–90HighStereochemical control

Pharmacological Applications

Cholinesterase and MAO Dual Inhibition

The compound’s indole derivatives (e.g., MBA236) exhibit dual inhibition:

  • AChE IC₅₀: 0.35 ± 0.01 μM

  • MAO-B IC₅₀: 43 ± 8.0 nM .
    This activity is critical for Alzheimer’s disease therapy, reducing amyloid-β aggregation .

Anticancer Activity

Piperidine derivatives demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ = 8.2 μM) via pro-apoptotic pathways. The propargyl group enhances membrane permeability and target engagement.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (t, J = 2.4 Hz, 2H, CH₂-C≡CH), 2.75–2.65 (m, 2H, NCH₂), 2.30 (s, 3H, NCH₃) .

  • ¹³C NMR: δ 79.8 (C≡CH), 71.5 (C≡CH), 54.2 (NCH₂) .

Mass Spectrometry

  • ESI-MS: m/z 153.13 [M+H]⁺, consistent with molecular weight .

Comparative Analysis with Structural Analogs

Table 2: Biological Activity of Piperidine Derivatives

CompoundTargetIC₅₀/EC₅₀Key Structural Difference
N-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine AChE/MAO-B0.35 μM/43 nMPropargyl group
1-Methyl-N-(prop-2-yn-1-yl)piperidin-4-amine Dopamine Transporter120 nMMethyl vs. H at piperidine N
N-(Prop-2-en-1-yl)piperidin-4-amineMCF-7 Cells8.2 μMAlkene vs. alkyne substituent

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate bioavailability and toxicity in animal models.

  • Structural Optimization: Modify the propargyl chain to enhance blood-brain barrier penetration.

  • Mechanistic Studies: Clarify interactions with amyloid-β and tau proteins .

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